molecular formula C22H28N2O4 B4641735 3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide

Cat. No.: B4641735
M. Wt: 384.5 g/mol
InChI Key: GFINCLXUPZZBSC-UHFFFAOYSA-N
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Description

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide is a chemical compound with the molecular formula C22H28N2O4 and a molecular weight of 384.46872 g/mol . This compound is known for its unique structure, which includes an ethoxyethoxy group attached to a benzoyl moiety, and is used in various scientific research applications.

Preparation Methods

The synthesis of 3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the benzoyl intermediate: This step involves the reaction of 4-(2-ethoxyethoxy)benzoic acid with a suitable reagent to form the benzoyl chloride intermediate.

    Amidation reaction: The benzoyl chloride intermediate is then reacted with N,N-diethylbenzamide in the presence of a base to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl moiety can be replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide can be compared with other similar compounds, such as:

    3-{[4-(2-methoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide: This compound has a methoxyethoxy group instead of an ethoxyethoxy group, which may result in different chemical and biological properties.

    3-{[4-(2-propoxyethoxy)benzoyl]amino}-N,N-diethylbenzamide: The presence of a propoxyethoxy group can also influence the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[[4-(2-ethoxyethoxy)benzoyl]amino]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-24(5-2)22(26)18-8-7-9-19(16-18)23-21(25)17-10-12-20(13-11-17)28-15-14-27-6-3/h7-13,16H,4-6,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFINCLXUPZZBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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